molecular formula C26H22BrNO5S3 B11025638 dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11025638
M. Wt: 604.6 g/mol
InChI Key: YRUFWFWATSOJOD-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoline core, a bromobenzoyl group, and a dithiole-dicarboxylate moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, the introduction of the bromobenzoyl group, and the incorporation of the dithiole-dicarboxylate moiety. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline core or the dithiole-dicarboxylate moiety.

Scientific Research Applications

DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. In industry, it could be utilized in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and dithiole-dicarboxylate compounds. These similar compounds may share some structural features but differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C26H22BrNO5S3

Molecular Weight

604.6 g/mol

IUPAC Name

dimethyl 2-[1-(2-bromobenzoyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22BrNO5S3/c1-13-9-8-11-15-17(25-35-19(23(30)32-4)20(36-25)24(31)33-5)21(34)26(2,3)28(18(13)15)22(29)14-10-6-7-12-16(14)27/h6-12H,1-5H3

InChI Key

YRUFWFWATSOJOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=CC=C4Br)(C)C

Origin of Product

United States

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